molecular formula C16H13F3N2S B11567288 7,8-dimethyl-2-(thiophen-2-yl)-4-(trifluoromethyl)-3H-1,5-benzodiazepine

7,8-dimethyl-2-(thiophen-2-yl)-4-(trifluoromethyl)-3H-1,5-benzodiazepine

Cat. No.: B11567288
M. Wt: 322.3 g/mol
InChI Key: MJGRLMYPXPWQKF-UHFFFAOYSA-N
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Description

7,8-dimethyl-2-(2-thienyl)-4-(trifluoromethyl)-3H-1,5-benzodiazepine: is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound is characterized by the presence of a trifluoromethyl group and a thienyl group, which may contribute to its unique chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethyl-2-(2-thienyl)-4-(trifluoromethyl)-3H-1,5-benzodiazepine typically involves the following steps:

    Formation of the Benzodiazepine Core: The core structure of the benzodiazepine is synthesized through a condensation reaction between an o-phenylenediamine and a suitable ketone or aldehyde.

    Introduction of the Thienyl Group: The thienyl group is introduced via a substitution reaction, where a halogenated precursor reacts with a thiophene derivative under basic conditions.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using a trifluoromethylating agent such as trifluoromethyl iodide or a similar reagent.

Industrial Production Methods

In an industrial setting, the production of 7,8-dimethyl-2-(2-thienyl)-4-(trifluoromethyl)-3H-1,5-benzodiazepine may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can occur at the benzodiazepine core, potentially converting it to a dihydrobenzodiazepine derivative.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated precursors, thiophene derivatives.

Major Products

    Oxidation Products: Alcohols, ketones.

    Reduction Products: Dihydrobenzodiazepine derivatives.

    Substitution Products: Functionalized benzodiazepine derivatives.

Scientific Research Applications

7,8-dimethyl-2-(2-thienyl)-4-(trifluoromethyl)-3H-1,5-benzodiazepine: has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity and stability of benzodiazepines.

    Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anxiolytic and sedative properties.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 7,8-dimethyl-2-(2-thienyl)-4-(trifluoromethyl)-3H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The presence of the thienyl and trifluoromethyl groups may influence its binding affinity and selectivity for different receptor subtypes.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.

    Clonazepam: Known for its anticonvulsant and anxiolytic properties.

Uniqueness

  • The presence of the trifluoromethyl group in 7,8-dimethyl-2-(2-thienyl)-4-(trifluoromethyl)-3H-1,5-benzodiazepine may confer unique pharmacokinetic properties, such as increased metabolic stability and altered receptor binding affinity.
  • The thienyl group may also contribute to its distinct pharmacological profile compared to other benzodiazepines.

Properties

Molecular Formula

C16H13F3N2S

Molecular Weight

322.3 g/mol

IUPAC Name

7,8-dimethyl-2-thiophen-2-yl-4-(trifluoromethyl)-3H-1,5-benzodiazepine

InChI

InChI=1S/C16H13F3N2S/c1-9-6-11-12(7-10(9)2)21-15(16(17,18)19)8-13(20-11)14-4-3-5-22-14/h3-7H,8H2,1-2H3

InChI Key

MJGRLMYPXPWQKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(CC(=N2)C3=CC=CS3)C(F)(F)F

Origin of Product

United States

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